4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
CAS No.:
Cat. No.: VC13414505
Molecular Formula: C16H13NO3S
Molecular Weight: 299.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13NO3S |
|---|---|
| Molecular Weight | 299.3 g/mol |
| IUPAC Name | 4-benzyl-3-oxo-1,4-benzothiazine-6-carboxylic acid |
| Standard InChI | InChI=1S/C16H13NO3S/c18-15-10-21-14-7-6-12(16(19)20)8-13(14)17(15)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,20) |
| Standard InChI Key | RZXDYYAPSRQTTG-UHFFFAOYSA-N |
| SMILES | C1C(=O)N(C2=C(S1)C=CC(=C2)C(=O)O)CC3=CC=CC=C3 |
| Canonical SMILES | C1C(=O)N(C2=C(S1)C=CC(=C2)C(=O)O)CC3=CC=CC=C3 |
Introduction
Synthesis and Synthetic Routes
The synthesis of 1,4-benzothiazine derivatives typically involves cyclization or condensation reactions. For 4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, a plausible route involves:
Step 1: Formation of the Benzothiazine Core
-
Starting Material: 2-Aminothiophenol reacts with maleic anhydride under basic conditions to form 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid .
-
Reaction Conditions:
Table 1: Synthetic Optimization Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF or THF | 60–75 |
| Temperature | 80–100°C | 70 |
| Catalyst | Tetrabutylammonium bromide | 80 |
Physicochemical Properties
Physical Properties
-
Solubility:
Spectral Data
-
NMR (400 MHz, CDCl):
-
δ 8.67 (s, 1H, NH), 7.68 (s, 1H, aromatic), 7.26–7.10 (m, 6H, benzyl and aromatic), 3.86 (s, 2H, CH-benzyl).
-
-
NMR (100 MHz, CDCl):
-
δ 173.5 (C=O), 168.6 (COOH), 137.9 (quaternary carbon), 129.0–120.2 (aromatic carbons).
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume